(2-Fluoro-3-iodophenyl)(methyl)sulfane
CAS No.:
Cat. No.: VC18795120
Molecular Formula: C7H6FIS
Molecular Weight: 268.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6FIS |
|---|---|
| Molecular Weight | 268.09 g/mol |
| IUPAC Name | 2-fluoro-1-iodo-3-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C7H6FIS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
| Standard InChI Key | HVMHGQAHSXXPOL-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C(=CC=C1)I)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The IUPAC name of (2-Fluoro-3-iodophenyl)(methyl)sulfane is 2-fluoro-1-iodo-3-methylsulfanylbenzene. Its canonical SMILES representation, CSC1=C(C(=CC=C1)I)F, highlights the spatial arrangement of substituents on the aromatic ring. The fluorine atom occupies the ortho position relative to the methylsulfanyl group, while iodine is meta to fluorine. This substitution pattern introduces significant electronic effects, including electron-withdrawing characteristics from the halogens and electron-donating properties from the sulfur group.
Key molecular identifiers include:
-
InChI:
InChI=1S/C7H6FIS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 -
InChIKey:
HVMHGQAHSXXPOL-UHFFFAOYSA-N
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆FIS |
| Molecular Weight | 268.09 g/mol |
| Purity | Research grade (≥95%) |
| Physical Form | Solid |
The compound’s reactivity is influenced by the strong electron-withdrawing effects of iodine and fluorine, which polarize the aromatic ring and enhance electrophilic substitution at specific positions .
Synthesis Pathways and Optimization
Reaction Conditions and Scalability
Key parameters for optimization include:
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Solvent: Methanol or acetonitrile for solubility and reaction efficiency .
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Temperature: Room temperature to mild heating (25–40°C).
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Catalysts/Oxidants: DIB for sulfide oxidation and NIS/I₂ for iodination .
Multigram-scale synthesis (e.g., 25 mmol) has been demonstrated for analogous compounds, achieving yields of 74–75% .
Chemical Reactivity and Functional Transformations
Halogen-Based Reactivity
The iodine atom in (2-Fluoro-3-iodophenyl)(methyl)sulfane participates in Ullmann-type couplings and Sonogashira reactions, enabling aryl–aryl or aryl–alkyne bond formation . Fluorine’s electronegativity directs regioselectivity in electrophilic substitutions, favoring meta and para positions relative to the methylsulfanyl group.
Sulfur-Centered Reactions
The methylsulfanyl group (-SMe) undergoes:
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Oxidation: Conversion to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) using peroxides or oxone.
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Alkylation/Protonation: Deprotonation with strong bases (e.g., LDA) to form nucleophilic sulfide intermediates .
Cross-Coupling Applications
In palladium-catalyzed reactions, the iodine substituent serves as a leaving group, facilitating Suzuki–Miyaura couplings with boronic acids . For example:
Applications in Pharmaceutical and Materials Chemistry
Drug Discovery Intermediates
The compound’s halogenated structure aligns with motifs prevalent in kinase inhibitors and antimicrobial agents. For instance, fluorine enhances metabolic stability, while iodine allows late-stage diversification via cross-coupling .
Organocatalysis and Ligand Design
Sulfur-containing aromatics are pivotal in designing ligands for transition-metal catalysts. The methylsulfanyl group can coordinate to metals like palladium or copper, modulating catalytic activity in cross-coupling reactions .
Comparison with Structural Analogues
(6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane
This analogue (C₇H₅BrFIS) replaces hydrogen with bromine at the 6-position, increasing molecular weight to 346.99 g/mol . The bromine atom introduces additional steric bulk and alters electronic properties, potentially enhancing reactivity in nucleophilic aromatic substitutions .
| Property | (2-Fluoro-3-iodophenyl)(methyl)sulfane | (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane |
|---|---|---|
| Molecular Formula | C₇H₆FIS | C₇H₅BrFIS |
| Molecular Weight | 268.09 g/mol | 346.99 g/mol |
| Halogen Substituents | F, I | F, I, Br |
| Purity | ≥95% | ≥95% |
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